NF 279

描述

NF 279 is a synthetic peptide-based drug that has been developed for use in laboratory experiments to study the mechanisms of action of various proteins and other molecules. It is a highly selective inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5) and has been shown to be effective in vitro and in vivo. NF 279 has been used in a variety of research applications, including cellular biology, biochemistry, and physiology.

科学研究应用

Environmental Science

NF 279 has been used in the field of Environmental Science .

Application

A commercial nanofiltration (NF) membrane was modified using poly (sodium 4-styrenesulfonate) (PSS) to improve the nitrate rejection from groundwater .

Method of Application

Fourier transform infrared spectroscopy, thermogravimetric analysis, zeta potential, and water contact angle analyses were performed, showing that PSS was successfully coated onto the membrane with the surface negative charge density being enhanced .

Results

The results of nitrate removal tests showed that the best PSS concentration was 1.5 mg/L, with the nitrate rejection rate of 88.8% and the permeate flux of 27.0 L/m^2 h .

Water Treatment

NF 279 has been used in the field of Water Treatment .

Application

Nanofiltration (NF) using loose membranes has a high application potential for advanced treatment of drinking water by selectively removing contaminants from the water .

Method of Application

Nanofiltration membranes are a cutting-edge type of membrane technology that can be classified into two categories: organic (polymeric) and inorganic .

Results

The selection of membranes with appropriate selectivity based on applications of interest are vital to achieving the highest separation efficiency .

Pharmaceuticals

NF 279 has been used in the field of Pharmaceuticals .

Application

NF 279 is a potent selective and reversible P2X1 receptor antagonist, with an IC50 of 19 nM .

Method of Application

NF 279 displays good selectivity over P2X2, P2X3 (IC 50 =1.62 μM), P2X4 (IC 50 >300 μM) .

Results

NF 279 is a dual HIV-1 coreceptor inhibitor that interferes with the functional engagement of CCR5 and CXCR4 by Env .

Neuropharmacology

NF 279 has been used in the field of Neuropharmacology .

Application

NF 279 is a suramin analog that acts as a highly selective, competitive, and reversible ATP-antagonist of P2X receptor .

Method of Application

It effectively discriminates between P2Y and P2X receptors with no effect on α1A adrenoceptors, adenosine A1 and A2B receptors, histamine H1, muscarinic M3 and neuronal nicotinic acetylcholine receptors .

Results

It displays a selectivity profile of P2X1 >P2X2 >P2X3 >P2X4 (IC 50 = 19 nM, 770 nM, 1.62 μM and >300 μM, respectively) in Xenopus oocytes pre-incubated with ATP .

Protein Inhibitors

NF 279 has been used in the field of Protein Inhibitors .

Application

NF 279 is a highly selective, competitive, and reversible ATP-antagonist of P2X receptor .

Method of Application

It is used for research purposes only and is not intended for diagnostic or therapeutic use .

Results

In rat and human tissues, it exhibits a potency profile of rat P2X1 > human P2X1 > > rat P2X2 > rat P2X3 human P2X7 > > human P2X4 .

属性

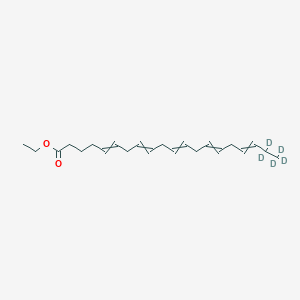

IUPAC Name |

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMCMLNRWDKUDB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H30N6Na6O23S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 5311315 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

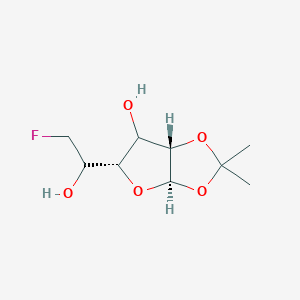

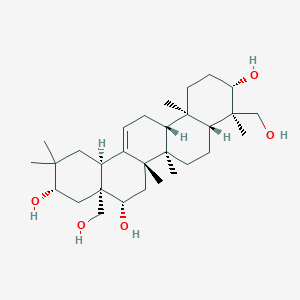

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)